(2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine
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Overview
Description
(2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a tert-butyl group at the 4-position and a 3-fluorophenyl group at the 2-position of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoroaniline and tert-butylamine.
Formation of Intermediate: The initial step involves the reaction of 3-fluoroaniline with tert-butylamine to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the morpholine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
(2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); reactions are carried out under mild to moderate conditions depending on the desired product.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-(4-fluorophenyl)pyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a morpholine ring.
trans-[2-(4-Fluorophenyl)cyclopropyl]amine Hydrochloride: Another related compound with a cyclopropyl group.
Cyclopropanemethanol, 2-[[2,4-dimethyl-5-pyrimidinyl)oxy]methyl]-2-(3-fluorophenyl)-, (1R,2S): A compound with a cyclopropane ring and similar functional groups.
Uniqueness
(2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine is unique due to its specific substitution pattern on the morpholine ring, which imparts distinct chemical and biological properties. Its tert-butyl and 3-fluorophenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
920798-68-1 |
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Molecular Formula |
C14H20FNO |
Molecular Weight |
237.31 g/mol |
IUPAC Name |
(2S)-4-tert-butyl-2-(3-fluorophenyl)morpholine |
InChI |
InChI=1S/C14H20FNO/c1-14(2,3)16-7-8-17-13(10-16)11-5-4-6-12(15)9-11/h4-6,9,13H,7-8,10H2,1-3H3/t13-/m1/s1 |
InChI Key |
AKYHXEJXGCXHRY-CYBMUJFWSA-N |
Isomeric SMILES |
CC(C)(C)N1CCO[C@H](C1)C2=CC(=CC=C2)F |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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